N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
Description
This compound is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a cyclohexyl group at position 5 and an acetamide moiety linked to a tetrazole-containing cyclopropyl group. The (2E)-configuration of the thiadiazole-ylidene system introduces rigidity and planar geometry, which may influence its binding affinity in biological systems. The tetrazole ring, known for its bioisosteric similarity to carboxylic acids, enhances metabolic stability and bioavailability . The cyclohexyl substituents likely contribute to lipophilicity, impacting membrane permeability and pharmacokinetic properties.
Properties
Molecular Formula |
C18H27N7OS |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C18H27N7OS/c26-15(20-17-22-21-16(27-17)14-7-3-1-4-8-14)11-18(9-5-2-6-10-18)12-25-13-19-23-24-25/h13-14H,1-12H2,(H,20,22,26) |
InChI Key |
HKNCUNCYZBNMRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CC3(CCCCC3)CN4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring and the tetrazole ring, followed by their coupling to form the final product. Common reagents used in these reactions include cyclohexylamine, thiosemicarbazide, and sodium azide. The reaction conditions often involve heating under reflux and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole core undergoes nucleophilic substitution due to electron-deficient nitrogen atoms. Key observations include:
-
Amination reactions with primary/secondary amines under basic conditions (e.g., K₂CO₃ in DMF) to replace the cyclohexyl group.
-
Halogenation using POCl₃ or PCl₅ to introduce chlorine at the 5-position, enhancing electrophilicity for downstream couplings .
Table 1: Nucleophilic Substitution Examples
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzylamine | DMF, 80°C, 12 hr | 5-Benzylamino-thiadiazole derivative | 68% | |
| POCl₃ | Reflux, 4 hr | 5-Chloro-1,3,4-thiadiazole intermediate | 85% |
Cycloaddition Reactions Involving the Tetrazole Group
The tetrazole moiety participates in [3+2] cycloadditions with alkynes or nitriles, forming fused heterocycles:
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromides yields triazole-linked hybrids .
-
Thermal cyclization with acrylonitrile derivatives produces pyrazolo[1,5-a]tetrazolo[5,1-c]pyridines under solvent-free conditions.
Oxidation and Reduction Pathways
-
Oxidation : The thiadiazole sulfur atom oxidizes to sulfoxide or sulfone derivatives using H₂O₂/AcOH or mCPBA.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the tetrazole ring to an amine, altering electronic properties.
Table 2: Redox Reactions
| Reaction Type | Reagent | Product | Application | Source |
|---|---|---|---|---|
| Oxidation | 30% H₂O₂, AcOH, 50°C | Thiadiazole sulfoxide | Bioactivity modulation | |
| Reduction | H₂ (1 atm), Pd-C | Tetrazole → Primary amine | Prodrug synthesis |
Alkylation at the Tetrazole Nitrogen
The tetrazole’s N-H site undergoes alkylation with alkyl halides or epoxides:
-
Methylation using CH₃I/K₂CO₃ in acetone yields N-methyltetrazole derivatives, improving metabolic stability.
-
Epoxide ring-opening with styrene oxide forms β-hydroxyethyltetrazoles under mild basic conditions.
Coordination Chemistry with Metal Ions
The tetrazole and thiadiazole groups act as ligands for transition metals:
-
Zinc(II) complexes : Form octahedral geometries in ethanol/water mixtures, enhancing antimicrobial activity .
-
Palladium(II) catalysts : Enable Suzuki-Miyaura couplings at the thiadiazole ring for biaryl synthesis .
Hydrolysis and Degradation Pathways
-
Acidic hydrolysis (HCl/EtOH) cleaves the acetamide bond, releasing cyclohexylacetic acid and thiadiazole fragments.
-
Basic hydrolysis (NaOH/H₂O) degrades the tetrazole ring into ammonia and nitriles above 80°C.
Photochemical Reactivity
UV irradiation (254 nm) induces C-S bond cleavage in the thiadiazole ring, generating thiyl radicals detectable via EPR spectroscopy . This reactivity is exploited in photodynamic therapy research.
Scientific Research Applications
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biology: Investigation of its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The thiadiazole and tetrazole rings can interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Thiadiazole-Tetrazole Synergy : Compounds combining thiadiazole and tetrazole (e.g., ) show superior antibacterial activity compared to single-heterocycle derivatives, likely due to dual-target mechanisms .
- Substituent Impact : Bulky cyclohexyl groups enhance lipophilicity and tissue penetration but may reduce solubility, necessitating formulation optimization .
- Synthetic Feasibility : Multi-step syntheses (e.g., ) for complex analogues limit scalability, highlighting the need for greener methodologies.
Biological Activity
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This compound features a unique combination of a thiadiazole ring and a tetrazole moiety, contributing to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as the mechanisms underlying these effects.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H27N7OS |
| Molecular Weight | 389.5 g/mol |
| IUPAC Name | N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
| InChI Key | HKNCUNCYZBNMRO-UHFFFAOYSA-N |
The compound's structure is characterized by the presence of cyclohexyl groups and heterocyclic rings, which enhance its biological activity and chemical reactivity.
Antimicrobial Activity
Research has shown that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have been tested against various bacterial strains:
- E. coli : The compound demonstrated inhibitory activity at concentrations as low as 100 µg/mL.
- S. aureus : Similar effectiveness was noted against this Gram-positive bacterium.
A structure-activity relationship (SAR) study indicated that substituents on the thiadiazole ring significantly affect antimicrobial potency. Compounds with electron-withdrawing groups displayed enhanced antibacterial activity compared to their counterparts without such modifications .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies:
- In vitro Cytotoxicity : The compound exhibited cytotoxic effects on several cancer cell lines including A549 (lung cancer), HCC2998 (colon cancer), and PC3 (prostate cancer). The half-maximal inhibitory concentration (GI50) values were notably low, indicating potent activity against these cell lines .
- Mechanism of Action : The mechanism involves interaction with specific enzymes or receptors that modulate cell proliferation pathways. The presence of both thiadiazole and tetrazole rings contributes to its ability to inhibit key enzymes involved in cancer progression .
Anti-inflammatory Activity
Thiadiazole derivatives are also recognized for their anti-inflammatory effects. In preclinical studies, this compound showed significant inhibition of inflammatory markers in vitro, suggesting potential therapeutic applications in conditions characterized by inflammation .
Case Studies
Several studies have focused on the synthesis and biological evaluation of this compound:
- Study 1 : A comprehensive evaluation of various thiadiazole derivatives revealed that modifications at the C5 position significantly influenced anticancer activity. Compounds with halogen substituents showed enhanced potency against breast and lung cancer cell lines .
- Study 2 : The synthesis of novel thiadiazole-tetrazole hybrids demonstrated improved antimicrobial efficacy when tested against a panel of bacteria compared to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
